

Application Notes and Protocols for Preclinical Evaluation of AFM24 Efficacy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AFM24 is a tetravalent, bispecific innate cell engager (ICE®) that represents a promising therapeutic approach for EGFR-expressing solid tumors. It is designed to bind to the CD16A receptor on innate immune cells, such as natural killer (NK) cells and macrophages, and to the epidermal growth factor receptor (EGFR) on tumor cells. This dual-targeting mechanism redirects the cytotoxic capabilities of the innate immune system towards cancer cells, leading to their destruction through antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). A key feature of AFM24 is its activity being independent of EGFR signaling pathways, suggesting potential efficacy against tumors with resistance to conventional EGFR inhibitors.[1][2][3][4][5]

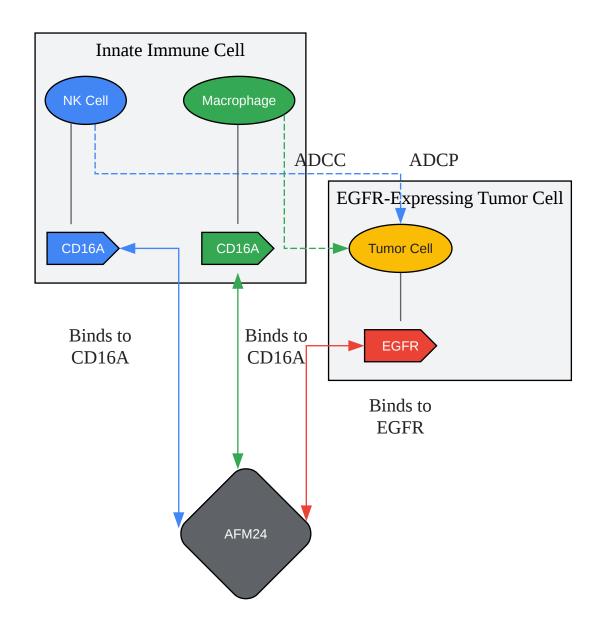
These application notes provide a comprehensive overview of the preclinical animal models and protocols for evaluating the efficacy of **AFM24**, supported by quantitative data from various studies.

Mechanism of Action

AFM24 acts as a bridge between innate immune cells and tumor cells. By engaging CD16A on NK cells and macrophages and EGFR on tumor cells, **AFM24** facilitates a potent anti-tumor response. This mechanism is distinct from EGFR-targeting monoclonal antibodies and tyrosine



kinase inhibitors, as it does not rely on the inhibition of EGFR signaling. This allows **AFM24** to be effective regardless of the KRAS/BRAF mutational status of the tumor cells.



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AFM24 Mechanism of Action

Data Presentation In Vitro Efficacy of AFM24-Mediated ADCC

The potency of **AFM24** in inducing ADCC has been evaluated against a panel of EGFR-expressing tumor cell lines. The following table summarizes the half-maximal effective



concentration (EC50) values.

| Cell Line | Tumor Type | EGFR Expression | KRAS/BRAF Mutation | Mean EC50 (pM) |
|------------|-------------------------|--------------------|--------------------------|-------------------|
| DK-MG | Glioblastoma | High | Wild Type | 0.7 ± 0.4 |
| A-431 | Epidermoid Carcinoma | High | Wild Type | 1.9 ± 1.5 |
| HCT-116 | Colorectal Carcinoma | Low | KRAS G13D | 3.3 |
| HT-29 | Colorectal Carcinoma | Low | BRAF V600E | 3.3 ± 2.2 |
| LoVo | Colorectal Carcinoma | Low | KRAS G13D, BRAF V600E | 3.4 ± 0.6 |
| A-549 | Lung Carcinoma | Intermediate | KRAS G12S | 5.1 ± 2.8 |
| Panc 08.13 | Pancreatic Carcinoma | Low | KRAS G12D | 5.7 ± 3.6 |
| COLO-205 | Colorectal Carcinoma | Low | BRAF V600E | 30.4 ± 25.6 |
| SW-982 | Synovial Sarcoma | Intermediate | Wild Type | 47.7 ± 19.0 |

Data compiled from preclinical studies. EC50 values represent the concentration of **AFM24** required to induce 50% of the maximal cell lysis.

In Vivo Efficacy of AFM24 in Humanized Mouse Models

The anti-tumor activity of **AFM24** has been demonstrated in xenograft models using humanized mice.



| Animal Model | Tumor Cell Line | Treatment | Key Findings |
|--------------------|-------------------|--|--|
| Humanized NOG mice | A-431 | AFM24 (5, 15, 45 mg/kg, i.v., weekly) | Dose-dependent tumor growth inhibition. |
| Humanized NOG mice | A-431 | AFM24 (10 mg/kg) | Significant tumor growth inhibition compared to vehicle control. |
| hIL-15 NOG mice | MDA-MB-231 (i.p.) | AFM24 with NK cells | Dose-dependent tumor regression. |

This table summarizes the in vivo efficacy data from preclinical studies.

Experimental Protocols

In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes a calcein-release assay to measure the ability of **AFM24** to induce NK cell-mediated cytotoxicity against EGFR-positive tumor cells.

Materials:

- EGFR-expressing target tumor cells
- Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells
- AFM24 antibody
- Control antibodies (e.g., isotype control)
- Calcein AM
- RPMI 1640 medium with 10% FBS
- 96-well plates



Protocol:

- Target Cell Labeling:
 - 1. Harvest target cells and wash with PBS.
 - 2. Resuspend cells at 1 x 10⁶ cells/mL in RPMI 1640.
 - 3. Add Calcein AM to a final concentration of 10 μ M.
 - 4. Incubate for 30 minutes at 37°C.
 - 5. Wash cells three times with RPMI 1640 to remove excess dye.
 - 6. Resuspend labeled target cells in RPMI 1640 with 10% FBS.
- Effector Cell Preparation:
 - 1. Isolate PBMCs from healthy donor blood using FicoII-Paque density gradient centrifugation.
 - 2. (Optional) Isolate NK cells from PBMCs using a negative selection kit.
 - 3. Resuspend effector cells in RPMI 1640 with 10% FBS.
- ADCC Assay:
 - 1. Plate 1 x 10⁴ labeled target cells per well in a 96-well plate.
 - 2. Add effector cells at the desired effector-to-target (E:T) ratio (e.g., 5:1).
 - 3. Add serial dilutions of AFM24 or control antibodies.
 - 4. Incubate the plate for 4 hours at 37°C.
 - 5. Centrifuge the plate at 250 x g for 5 minutes.
 - 6. Transfer 100 µL of supernatant to a new 96-well plate.



- 7. Measure the fluorescence of the supernatant using a fluorometer (excitation: 485 nm, emission: 520 nm).
- Data Analysis:
 - 1. Determine spontaneous release (target cells + effector cells, no antibody) and maximum release (target cells lysed with detergent).
 - Calculate the percentage of specific lysis using the formula: % Specific Lysis =
 [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)] x 100
 - 3. Plot the percentage of specific lysis against the antibody concentration to determine the EC50 value.

In Vivo Tumor Xenograft Model in Humanized Mice

This protocol outlines the establishment of a tumor xenograft in immunodeficient mice reconstituted with human immune cells to evaluate the in vivo efficacy of **AFM24**.



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In Vivo Xenograft Study Workflow

Materials:

- NOD-scid IL2Rgamma-null (NOG) mice
- Human CD34+ hematopoietic stem cells or PBMCs
- EGFR-expressing tumor cell line (e.g., A-431)



- Matrigel
- AFM24 antibody
- Vehicle control (e.g., PBS)
- Calipers

Protocol:

- · Humanization of Mice:
 - 1. Irradiate NOG mice (e.g., 2.5 Gy).
 - 2. Inject human CD34+ hematopoietic stem cells intravenously.
 - 3. Allow 10-12 weeks for human immune cell engraftment. Monitor engraftment by flow cytometry of peripheral blood.
 - 4. Alternatively, for short-term models, inject human PBMCs.
- Tumor Implantation:
 - 1. Harvest tumor cells and resuspend in a 1:1 mixture of PBS and Matrigel.
 - 2. Subcutaneously inject 5 x 10⁶ A-431 cells into the flank of each humanized mouse.
- Treatment:
 - 1. Monitor tumor growth using calipers.
 - 2. When tumors reach a volume of 50-100 mm³, randomize mice into treatment groups (e.g., vehicle control, **AFM24** at different doses).
 - 3. Administer **AFM24** or vehicle intravenously once weekly.
- Efficacy Assessment:



- 1. Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = $(length x width^2) / 2$.
- 2. Monitor mouse body weight and overall health.
- 3. At the end of the study, euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
- Data Analysis:
 - 1. Plot mean tumor volume over time for each treatment group.
 - 2. Calculate tumor growth inhibition (TGI) at the end of the study.

Cynomolgus Monkey Toxicology Study

A 28-day repeated-dose toxicology study in cynomolgus monkeys is crucial for evaluating the safety profile of **AFM24**.

Study Design:

- Animals: Naive, purpose-bred cynomolgus monkeys.
- Groups: Typically a vehicle control group and multiple AFM24 dose groups (e.g., 8, 24, and 75 mg/kg/week).
- Administration: Intravenous infusion (e.g., 2-hour infusion) once weekly for 4 weeks.
- Observation: A treatment period followed by a recovery period (e.g., 28 days) to assess for delayed toxicity and reversibility of effects.

Parameters Monitored:

- Clinical Observations: Daily general health checks.
- Body Weight: Weekly measurements.
- Food Consumption: Daily qualitative assessment.



- Ophthalmology: Pre-study and at the end of the treatment/recovery period.
- Electrocardiography (ECG): Pre-study and at the end of the treatment/recovery period.
- Clinical Pathology: Hematology, coagulation, and serum chemistry at multiple time points.
- Pharmacokinetics (PK): Collection of serum samples to determine AFM24 concentration.
- Pharmacodynamics (PD): Measurement of biomarkers such as serum cytokines (e.g., IL-6).
- Anti-Drug Antibodies (ADA): Assessment of immunogenicity.
- Anatomic Pathology: Full necropsy with organ weight measurements and histopathological examination of a comprehensive list of tissues.

Key Findings from Preclinical Toxicology:

- AFM24 was well-tolerated in cynomolgus monkeys at doses up to 75 mg/kg administered weekly for 28 days.
- No significant skin or organ toxicities were observed.
- A transient, non-dose-dependent increase in IL-6 levels was detected 2-4 hours post-dose,
 which returned to baseline within 24 hours.

Conclusion

The preclinical evaluation of **AFM24** in various animal models has demonstrated its potent antitumor efficacy and favorable safety profile. The in vitro and in vivo protocols described in these application notes provide a framework for researchers to further investigate the therapeutic potential of **AFM24** and similar innate cell engagers. The data consistently show that **AFM24** can effectively target and eliminate EGFR-expressing tumor cells, including those with resistance mutations to standard EGFR-targeted therapies, supporting its continued clinical development.



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